Oxygen-15
Description
Basic Properties
Atomic Structure and Decay
Oxygen-15 consists of 8 protons and 7 neutrons, giving it an atomic mass of 15.0030656 atomic mass units (amu). It decays via β⁺ (positron) emission to nitrogen-15 (¹⁵N) with a half-life of 122.266 seconds (~2.04 minutes). The decay equation is:
$$
\text{¹⁵O} \rightarrow \text{¹⁵N} + e^+ + \nu_e + \gamma \text{ (511 keV)}
$$
The emitted positron annihilates with an electron, producing two gamma rays detectable in PET imaging.
Physical and Chemical Behavior
As a short-lived isotope, ¹⁵O behaves chemically like stable oxygen (¹⁶O), forming compounds such as ¹⁵O-water (H₂¹⁵O) and ¹⁵O-oxygen gas (¹⁵O₂). Its rapid decay necessitates on-site production using cyclotrons.
Production Methods
¹⁵O is synthesized primarily via nuclear reactions:
- Deuteron bombardment of nitrogen-14 :
$$
\text{¹⁴N} + \text{²H} \rightarrow \text{¹⁵O} + n
$$
This method dominates due to cost efficiency. - Proton bombardment of nitrogen-15 :
$$
\text{¹⁵N} + \text{¹H} \rightarrow \text{¹⁵O} + n
$$
Used when deuteron beams are unavailable.
Table 1: Key Nuclear Reactions for ¹⁵O Production
| Reaction | Energy Threshold | Yield Efficiency |
|---|---|---|
| ¹⁴N(d,n)¹⁵O | 7 MeV | High |
| ¹⁵N(p,n)¹⁵O | 5 MeV | Moderate |
Isotopic Significance in Oxygen Isotopes
Role in Nuclear Physics
¹⁵O is critical for studying proton-rich nuclei and beta-decay processes. Its production and decay provide insights into stellar nucleosynthesis, particularly in oxygen-neon cycles within massive stars.
Medical Applications
¹⁵O-water is the gold standard tracer for quantifying myocardial blood flow (MBF) and cerebral blood flow (CBF) in PET imaging. Advantages include:
- Free diffusibility : Accurately measures perfusion without binding to tissues.
- Short half-life : Enables repeated studies within a single session.
Table 2: Comparative Use of ¹⁵O in Medical Imaging
| Application | Tracer | Advantage of ¹⁵O |
|---|---|---|
| Myocardial perfusion | ¹⁵O-water | No carrier added |
| Tumor metabolism | ¹⁵O-oxygen | Direct O₂ uptake |
Historical Context and Discovery
Early Production and Detection
¹⁵O was first synthesized in 1934 by Irène Curie and Frédéric Joliot using alpha-particle bombardment of nitrogen. However, practical production methods emerged later with cyclotron advancements. In 1960, Dollery and West demonstrated its medical potential by measuring lung ventilation and blood flow using inhaled ¹⁵O-gas.
Structure
3D Structure
Properties
CAS No. |
13982-43-9 |
|---|---|
Molecular Formula |
H2O |
Molecular Weight |
17.019 g/mol |
IUPAC Name |
oxidane |
InChI |
InChI=1S/H2O/h1H2/i1-1 |
InChI Key |
XLYOFNOQVPJJNP-BJUDXGSMSA-N |
SMILES |
O |
Isomeric SMILES |
[15OH2] |
Canonical SMILES |
O |
Other CAS No. |
24286-21-3 |
Synonyms |
15O radioisotope O-15 radioisotope Oxygen-15 |
Origin of Product |
United States |
Preparation Methods
¹⁴N(d,n)¹⁵O Reaction
The deuteron bombardment of nitrogen-14 is the most widely used method, offering high yields and economic feasibility. Natural nitrogen gas (N₂) serves as the target material, with deuterons accelerated to 7–10 MeV. The reaction proceeds as:
Operational Parameters:
-
Beam Current: 20–30 μA
-
Yield: 1–2 GBq/μA at saturation.
Advantages:
-
High isotopic purity (>99%) due to minimal side reactions.
-
Compatibility with low-energy cyclotrons (≤10 MeV).
Limitations:
¹⁶O(p,pn)¹⁵O Reaction
High-energy protons (>16.6 MeV) bombard natural water or enriched ¹⁶O gas to produce ¹⁵O via neutron knockout:
Operational Parameters:
Advantages:
-
Eliminates nitrogen handling, reducing contamination risks.
-
Suitable for facilities with high-energy cyclotrons.
Limitations:
¹⁵N(p,n)¹⁵O Reaction
This method uses enriched ¹⁵N₂ gas and low-energy protons (4–5 MeV):
Operational Parameters:
-
Beam Current: 15–20 μA
-
Yield: 0.5–1.0 GBq/μA.
Advantages:
-
Reduced radiation exposure due to lower beam energy.
-
Minimal byproducts.
Limitations:
Table 1: Comparison of Cyclotron-Based ¹⁵O Production Methods
| Reaction | Target Material | Beam Energy (MeV) | Yield (GBq/μA) | Purity (%) |
|---|---|---|---|---|
| ¹⁴N(d,n)¹⁵O | N₂ gas | 7–10 | 1–2 | >99 |
| ¹⁶O(p,pn)¹⁵O | H₂O or ¹⁶O₂ | 17–20 | 0.8–1.5 | 98 |
| ¹⁵N(p,n)¹⁵O | ¹⁵N₂ gas | 4–5 | 0.5–1.0 | >99 |
Electron Linear Accelerator (LINAC)-Based Production
Recent advancements explore photonuclear reactions using electron linear accelerators (eLINACs) as a cost-effective alternative to cyclotrons. The ¹⁶O(γ,n)¹⁵O reaction is induced by bremsstrahlung photons generated from high-energy electron beams:
Target Configuration and Optimization
-
Tungsten Converter: A 1.4-mm tungsten plate maximizes bremsstrahlung yield while minimizing electron scattering.
-
Oxygen-Rich Targets: Alumina (Al₂O₃) or water targets are irradiated, with activity proportional to beam current and target volume.
Operational Parameters:
Power Dissipation and Thermal Management
Simulations using Geant4 indicate that a 25 MeV, 150 μA beam deposits ~400 W in a water target, necessitating active cooling. Comparatively, cyclotron targets for ¹⁸F production dissipate 500–600 W, underscoring the feasibility of eLINAC systems.
Table 2: eLINAC vs. Cyclotron Production Metrics
| Parameter | eLINAC (¹⁶O(γ,n)¹⁵O) | Cyclotron (¹⁴N(d,n)¹⁵O) |
|---|---|---|
| Beam Energy | 18–25 MeV | 7–10 MeV |
| Beam Current | 100–150 μA | 20–30 μA |
| Yield (GBq) | 1.5–2.0 | 1–2 |
| Power Dissipation | 400 W | 200 W |
Radiochemical Processing and Quality Control
Gas-to-Liquid Conversion
¹⁵O produced as [¹⁵O]O₂ gas is converted to clinically useful [¹⁵O]H₂O via two methods:
Chemical Reactions Analysis
Types of Reactions: Water O 15 primarily undergoes radioactive decay, emitting positrons. It does not typically participate in common chemical reactions such as oxidation, reduction, or substitution due to its radioactive nature .
Common Reagents and Conditions: The production of Water O 15 involves reagents such as deuterons, protons, and hydrogen. The reactions occur under specific conditions, including the use of a cyclotron for particle acceleration and palladium as a catalyst for the out-of-target method .
Major Products Formed: The primary product formed from the reactions involving Water O 15 is the radioactive tracer itself, which is used in various scientific and medical applications .
Scientific Research Applications
Medical Imaging
1.1 Positron Emission Tomography (PET)
Oxygen-15 is primarily utilized in PET imaging to assess regional blood flow and metabolic processes in various organs. The short half-life allows for real-time imaging of physiological processes, which is crucial for accurate diagnostics.
Table 1: Common Radiotracers Using this compound
| Radiotracer | Purpose | Method of Administration |
|---|---|---|
| O2 | Measures oxygen consumption | Inhalation |
| CO | Assesses blood volume | Inhalation |
| H2O | Evaluates myocardial blood flow | Intravenous injection |
1.2 Cerebral Blood Flow Studies
this compound has been instrumental in studying cerebral blood flow (CBF) and metabolism. Techniques involving intracarotid injection of this compound labeled compounds enable the measurement of CBF, blood volume, and oxygen metabolism in the brain. These measurements are critical for diagnosing conditions such as stroke and Alzheimer's disease.
Case Study: Cerebral Metabolism Measurement
In a study by Kanno et al., the use of labeled water allowed for the assessment of regional CBF and cerebral metabolic rate for oxygen (CMRO2) in patients with chronic cerebrovascular disease. The integration of PET with MRI further enhanced the accuracy of these measurements, demonstrating the utility of this compound in clinical settings .
Pulmonary Medicine
2.1 Fractional Hepatic Blood Volume Measurement
this compound labeled carbon monoxide (15O-CO) binds specifically to erythrocytes and can be used to determine fractional hepatic blood volume (HBV). A study by Taniguchi et al. employed this method to find varying HBV values among healthy individuals and patients with liver diseases, highlighting its diagnostic potential .
Cardiology
3.1 Myocardial Blood Flow Assessment
The use of H2O as a tracer for myocardial blood flow (MBF) has gained traction due to its high extraction fraction compared to other tracers like and -NH3. This property allows for more accurate differentiation between normal and abnormal physiological states in patients with coronary artery disease (CAD) .
Table 2: Comparison of Tracers for Myocardial Blood Flow
| Tracer | Extraction Fraction | Diagnostic Cut-off Value |
|---|---|---|
| H2O | High | 2.5 |
| Moderate | 2.0 | |
| -NH3 | Moderate | 2.0 |
Production Techniques
The production of this compound typically involves nuclear reactions such as the deuteron bombardment of nitrogen targets. Recent advancements have introduced photonuclear reactions using electron linear accelerators (eLINAC), which may provide more economical production methods compared to traditional cyclotron techniques .
Mechanism of Action
Water O 15 exerts its effects through positron emission, which occurs when the oxygen-15 isotope decays. The emitted positrons interact with electrons in the surrounding tissue, resulting in the production of gamma rays. These gamma rays are detected by PET scanners, allowing for the visualization and quantification of blood flow and metabolic processes in the body .
Comparison with Similar Compounds
Carbon-11 labelled water: Another radioactive tracer used in PET imaging, but with a shorter half-life compared to Water O 15.
Fluorine-18 labelled water: Used in PET imaging with a longer half-life than Water O 15, providing different imaging capabilities.
Uniqueness: Water O 15 is unique due to its optimal half-life and positron emission properties, making it highly effective for precise and quantitative imaging of blood flow and metabolic processes. Its ability to provide non-invasive and accurate measurements sets it apart from other radioactive tracers .
Biological Activity
Oxygen-15 (O) is a radioactive isotope of oxygen with a half-life of approximately 2.03 minutes. It is produced through nuclear reactions, specifically from nitrogen-14 via the reaction. Due to its short half-life, O is primarily utilized in medical imaging, particularly in positron emission tomography (PET), to study cerebral blood flow (CBF), blood volume, and oxygen metabolism in vivo. This article focuses on the biological activity of O, emphasizing its applications in medical research and clinical diagnostics.
1. Cerebral Blood Flow Measurement:
- Positron Emission Tomography (PET): O-labeled compounds, such as water (-H2O), are used to measure regional CBF. The inhalation or intravenous administration of O-labeled tracers allows for non-invasive imaging of blood flow dynamics in the brain. For instance, O-labeled carbon monoxide (-CO) binds to hemoglobin in red blood cells, making it suitable for assessing regional cerebral blood volume (rCBV) .
2. Oxygen Utilization Studies:
- Continuous inhalation of O-labeled oxygen (-O2) has been employed to evaluate the regional accumulation of oxygen in brain tissues. This method helps in understanding how different regions of the brain utilize oxygen during various physiological states .
Table 1: Summary of Studies Using this compound
Applications in Clinical Settings
1. Neurological Disorders:
- The application of O PET imaging has been pivotal in studying various neurological disorders, including Alzheimer's disease and epilepsy. By measuring changes in CBF and oxygen metabolism, researchers can gain insights into disease progression and treatment efficacy.
2. Cardiac Studies:
- In cardiology, O-labeled compounds are used to assess myocardial perfusion and oxygen consumption, providing critical information for diagnosing coronary artery disease .
Limitations and Considerations
While the use of O offers significant advantages in non-invasive imaging, several limitations must be considered:
- Short Half-Life: The rapid decay necessitates immediate processing and analysis post-administration.
- Radiation Exposure: Although minimal, there is a radiation risk associated with the use of radioactive isotopes.
- Complexity of Interpretation: The dual dependence on blood flow and oxygen extraction complicates the interpretation of results obtained from inhalation studies .
Q & A
Q. What are the key nuclear properties of Oxygen-15, and how do they influence experimental design in positron emission tomography (PET)?
this compound () is a neutron-deficient isotope with a half-life of 122.24 seconds and decays via β⁺ emission to stable nitrogen-15 () . Key properties include:
These properties necessitate time-sensitive protocols for tracer synthesis (e.g., -HO for blood flow studies) and limit its use to facilities with on-site cyclotrons .
Q. What methodologies are employed to utilize this compound in quantifying cerebral blood flow (CBF) and oxygen metabolism?
The steady-state inhalation technique is a gold standard for measuring CBF and oxygen extraction fraction (OEF):
- Procedure : Continuous inhalation of or C labels blood and metabolic water, enabling quantification of perfusion and OEF via compartmental modeling .
- Key formula : , where = blood flow, = decay constant .
- Challenges : Requires precise arterial input function measurements and correction for intravascular radioactivity .
Q. How is this compound produced for research applications, and what are the technical constraints?
is produced via the nuclear reaction using a deuteron beam (8–10 MeV) on natural nitrogen gas .
Advanced Research Questions
Q. How do contradictions in this compound decay energy values affect kinetic modeling in dynamic PET studies?
Discrepancies in reported decay energies (e.g., 2.7542 MeV vs. 2.76 MeV) introduce uncertainties in:
Q. What experimental strategies address the challenges of this compound’s short half-life in myocardial blood flow (MBF) quantification?
- Rapid tracer delivery : Use bolus injections of -HO with high-specific-activity batches (≥1 GBq/mL) to maximize signal-to-noise ratio .
- List-mode acquisition : Enables retrospective framing to capture rapid tracer kinetics .
- Hybrid protocols : Combine -HO with longer-lived tracers (e.g., -ammonia) for cross-validation .
Q. How does nuclear clustering in this compound inform astrophysical models of stellar nucleosynthesis?
Studies of reveal resonant cluster structures (e.g., - configurations) that enhance proton capture rates in explosive stellar environments .
Q. What methodological advancements have improved the this compound steady-state technique for brain oxygen metabolism studies?
Q. How can researchers resolve discrepancies in this compound’s binding energy measurements across literature sources?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
